tert-Butyl ((5-bromobenzo[d]thiazol-2-yl)methyl)carbamate
Description
Properties
Molecular Formula |
C13H15BrN2O2S |
|---|---|
Molecular Weight |
343.24 g/mol |
IUPAC Name |
tert-butyl N-[(5-bromo-1,3-benzothiazol-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H15BrN2O2S/c1-13(2,3)18-12(17)15-7-11-16-9-6-8(14)4-5-10(9)19-11/h4-6H,7H2,1-3H3,(H,15,17) |
InChI Key |
CFBMTUOHHGVUIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC2=C(S1)C=CC(=C2)Br |
Origin of Product |
United States |
Biological Activity
tert-Butyl ((5-bromobenzo[d]thiazol-2-yl)methyl)carbamate is a compound that has garnered attention due to its unique structural characteristics, which include a tert-butyl group, a carbamate functional group, and a 5-bromobenzo[d]thiazole moiety. This structure suggests potential biological activities that could be valuable in pharmaceutical and agrochemical applications. The compound's molecular formula is CHBrNO, with a molecular weight of 329.21 g/mol .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The bromine atom on the benzothiazole ring may facilitate nucleophilic substitution reactions, enhancing its reactivity and potential therapeutic effects . The carbamate group can undergo hydrolysis, leading to the formation of amines and acids, which may also contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound is still ongoing. Preliminary studies indicate that compounds with similar structures exhibit interactions with enzymes or receptors involved in disease pathways .
Potential Biological Activities
- Antimicrobial Activity : Compounds with similar benzothiazole structures have shown significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Some derivatives of benzothiazole have demonstrated antiproliferative effects against several cancer cell lines, including breast and colon cancer cells .
- Enzyme Inhibition : There is evidence suggesting that related compounds can inhibit key enzymes involved in cancer progression, such as PI3K and mTOR pathways .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various benzothiazole derivatives using the broth microdilution method. Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 12.5 μg/ml to 250 μg/ml against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/ml) | Pathogen |
|---|---|---|
| Compound 1 | 50 | S. typhi |
| Compound 2 | 250 | C. albicans |
| Compound 3 | 12.5 | S. aureus |
Case Study 2: Antiproliferative Activity
In vitro studies on antiproliferative activity against human cancer cell lines (HCT116, MCF-7) revealed that certain benzothiazole derivatives exhibited IC values in the low micromolar range, indicating potent anticancer properties .
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | HCT116 | 20 |
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis has indicated that modifications on the benzothiazole ring significantly affect biological activity. For instance, substituents such as halogens or alkyl groups can enhance potency against specific biological targets .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Analysis of Key Analogs
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for tert-butyl ((5-bromobenzo[d]thiazol-2-yl)methyl)carbamate, and how can reaction conditions be adjusted to improve yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions. First, the benzo[d]thiazole core is functionalized with a bromine atom at position 5, followed by introduction of the methyl-carbamate group. Key steps include:
- Nucleophilic substitution : React 5-bromobenzo[d]thiazole with tert-butyl dicarbonate in the presence of a base (e.g., NaHCO₃) under inert conditions (N₂ atmosphere) .
- Optimization : Adjust reaction temperature (e.g., 0–25°C), solvent polarity (e.g., DCM or THF), and stoichiometric ratios (1:1.2 substrate-to-reagent) to minimize side products. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Prioritize peaks for the tert-butyl group (δ ~1.4 ppm, singlet, 9H in 1H NMR; δ ~28 ppm in 13C NMR) and the methylene bridge (δ ~4.8 ppm, singlet, 2H) .
- HRMS : Confirm molecular ion [M+H]+ at m/z 357.02 (C₁₂H₁₄BrN₂O₂S requires 357.01) .
- IR : Validate carbamate C=O stretch (~1700 cm⁻¹) and aromatic C-Br (~600 cm⁻¹) .
Q. How does the bromine substituent influence the compound's reactivity in nucleophilic substitution reactions under varying conditions?
- Methodological Answer : The bromine at position 5 enhances electrophilicity, enabling reactions with nucleophiles (e.g., amines, azides).
- Conditions : Use polar aprotic solvents (DMF, DMSO) with bases (K₂CO₃) at 60–80°C. Monitor reactivity via TLC (Rf ~0.5 in hexane/EtOAc 3:1) .
- Challenges : Competing dehalogenation can occur under strong reducing conditions; mitigate by using Pd catalysts for selective coupling .
Advanced Research Questions
Q. What methodological approaches are recommended for studying the interaction between this compound and potential biological targets like enzymes or receptors?
- Methodological Answer :
- Enzyme inhibition assays : Use fluorescence-based assays (e.g., CDK9 inhibition ) with IC₅₀ determination via dose-response curves (10 nM–100 μM range).
- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka/kd) at varying compound concentrations .
- Molecular docking : Perform in silico simulations (AutoDock Vina) using the compound’s 3D structure (PubChem CID) to predict binding poses .
Q. How can researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values) observed across different studies involving this compound?
- Methodological Answer :
- Standardization : Ensure consistent assay conditions (pH, temperature, buffer composition) and cell lines (e.g., HeLa vs. HEK293).
- Batch variability : Characterize compound purity (HPLC >98%) and confirm stereochemical stability (CD spectroscopy) .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
Q. What computational strategies can be employed to predict the structure-activity relationship (SAR) of this compound derivatives for anticancer applications?
- Methodological Answer :
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structural features (e.g., bromine position) with cytotoxicity (e.g., GI₅₀ in NCI-60 panel) .
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., carbamate carbonyl for hydrogen bonding) .
- Fragment-based design : Replace the tert-butyl group with bioisosteres (e.g., cyclopropyl) to enhance metabolic stability while retaining activity .
Safety and Handling
- Storage : Store at –20°C under inert gas (Ar) to prevent hydrolysis of the carbamate group .
- PPE : Use nitrile gloves, lab coat, and fume hood during synthesis to avoid exposure to brominated intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
